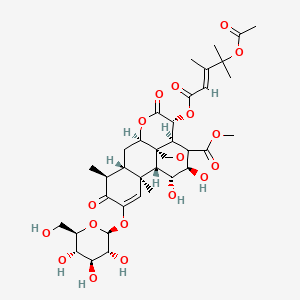

Yadanzioside G

描述

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYBTCKMNHXXGZ-DKGNXMDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-17-6 | |

| Record name | Yadanzioside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Yadanzioside G: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive compounds, with quassinoids being a prominent and extensively studied class.[3] Among these, Yadanzioside G, a quassinoid glycoside, has garnered scientific interest for its notable biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and current understanding of the biological effects of this compound, with a focus on its cytotoxic properties.

Discovery and Structural Elucidation

This compound was first isolated from the fruits of Brucea javanica. Its chemical structure was elucidated through extensive spectroscopic analysis, a standard practice in natural product chemistry. The primary techniques employed for the structural determination of quassinoids like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS). These methods allow for the precise mapping of the molecule's complex architecture, revealing its characteristic tetracyclic triterpene core and the attached glycosidic moiety. The molecular formula for this compound has been established as C₃₆H₄₈O₁₈.

Experimental Protocols

General Isolation Procedure for Quassinoids from Brucea javanica

The isolation of this compound and other quassinoids from Brucea javanica is a multi-step process involving extraction and chromatography. While specific parameters may vary between laboratories, the following protocol outlines a general and effective methodology.

1. Plant Material and Extraction:

-

Air-dried and powdered fruits of Brucea javanica are defatted with a non-polar solvent like hexane (B92381) to remove lipids.[1]

-

The defatted material is then extracted exhaustively with a polar solvent, typically ethanol (B145695) or methanol (B129727), at room temperature.[1]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

3. Chromatographic Purification:

-

The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol.

-

Medium Pressure Liquid Chromatography (MPLC): Further purification can be achieved using MPLC with a reversed-phase column (e.g., ODS) and a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically carried out on a preparative or semi-preparative HPLC system, often with a C18 column and a mobile phase of methanol or acetonitrile (B52724) in water.

Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for isolating this compound.

References

- 1. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Documented Total Chemical Synthesis Pathway for Yadanzioside G

Despite a comprehensive review of available scientific literature, a total chemical synthesis pathway for the natural product Yadanzioside G has not been publicly documented. Researchers and drug development professionals should be aware that, to date, the complex structure of this compound has apparently not been assembled from simple starting materials in a laboratory setting.

This compound belongs to the quassinoid family of compounds, a group of structurally intricate natural products isolated from plants of the Simaroubaceae family, notably from Brucea javanica. While significant research has been conducted on the biological activities of quassinoids, particularly their potent anti-cancer and anti-malarial properties, the focus of synthetic efforts in this area has largely been on semi-synthesis and the modification of related, more abundant quassinoids.

One such closely related and extensively studied quassinoid is Brusatol. While information on the total synthesis of this compound is absent, the scientific literature does contain reports on the semi-synthesis of various Brusatol derivatives. These studies typically involve the chemical modification of Brusatol isolated from natural sources to explore structure-activity relationships and develop new therapeutic agents.

The lack of a reported total synthesis for this compound likely reflects the significant synthetic challenges posed by its complex polycyclic architecture, dense stereochemical landscape, and multiple functional groups. Overcoming these hurdles would require the development of novel and highly selective synthetic methodologies.

For researchers interested in the chemical biology of this compound and related quassinoids, the current state of the field suggests that access to these molecules is primarily through isolation from natural sources. Future research may yet yield a successful total synthesis, which would be a landmark achievement in natural product synthesis and would open up new avenues for the creation of novel analogs with improved therapeutic properties. At present, however, any investigation requiring substantial quantities of this compound must rely on extraction and purification from Brucea javanica or other natural producers.

Core Mechanism of Action of Yadanzioside G in Cancer Cell Lines: A Technical Guide

Disclaimer: Scientific literature available in the public domain lacks specific studies on the mechanism of action of Yadanzioside G in cancer cell lines. This document, therefore, summarizes the known anticancer mechanisms of a closely related and well-studied class of compounds, quassinoids, isolated from Brucea javanica, the same plant species from which this compound is derived. The mechanisms outlined below are based on the activities of other quassinoids like Brusatol and Bruceantin and represent the putative mechanism of action for this compound.

Introduction

This compound is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica[1][2][3][4]. Quassinoids have garnered significant interest in oncology research due to their potent cytotoxic and antitumor activities across a range of cancer cell lines[1]. While direct experimental data on this compound is limited, research on analogous quassinoids provides a strong framework for understanding its likely molecular mechanisms. These mechanisms primarily revolve around the induction of apoptosis, inhibition of critical cell survival signaling pathways, and modulation of cellular stress responses.

Putative Molecular Targets and Signaling Pathways

The anticancer activity of quassinoids is multifaceted, targeting several key cellular processes essential for cancer cell proliferation and survival. The primary putative mechanisms of action for this compound are detailed below.

1. Inhibition of Protein Synthesis:

A hallmark of many quassinoids is their ability to inhibit protein synthesis, a process critical for rapidly dividing cancer cells. This inhibition is a key contributor to their cytotoxic effects.

-

Mechanism: Quassinoids can interfere with the translational machinery, leading to a global shutdown of protein production. This disruption of protein synthesis disproportionately affects cancer cells, which have a high demand for protein synthesis to sustain their growth and proliferation. The resulting cellular stress triggers apoptotic pathways.

2. Modulation of the JAK/STAT3 Signaling Pathway:

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, promoting tumor growth and metastasis.

-

Mechanism: Quassinoids have been shown to inhibit the JAK/STAT3 pathway. This is achieved by reducing the phosphorylation of JAK2 and STAT3, which prevents the dimerization and nuclear translocation of STAT3. Consequently, the transcription of STAT3 target genes, which are involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1), is downregulated, leading to cell cycle arrest and apoptosis.

3. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Quassinoids are potent inducers of apoptosis in various cancer cell lines.

-

Intrinsic (Mitochondrial) Pathway: Quassinoids can induce mitochondrial-mediated apoptosis. They modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

-

Extrinsic (Death Receptor) Pathway: Some evidence suggests that quassinoids may also engage the extrinsic apoptotic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.

4. Generation of Reactive Oxygen Species (ROS):

Quassinoids can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS).

-

Mechanism: Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to cell death. While cancer cells often have higher basal ROS levels than normal cells, a further increase induced by quassinoids can push them beyond a tolerable threshold, triggering apoptosis.

Quantitative Data on Related Quassinoids

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other prominent quassinoids from Brucea javanica against various cancer cell lines to provide a comparative perspective.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Brusatol | PANC-1 (Pancreatic) | 0.36 | |

| Brusatol | SW1990 (Pancreatic) | 0.10 | |

| Bruceine D | PANC-1 (Pancreatic) | 2.53 | |

| Bruceine D | SW1990 (Pancreatic) | 5.21 | |

| Bruceantin | Leukemia | Not specified |

Experimental Protocols

The following are generalized methodologies commonly employed in the study of quassinoid anticancer activity, which would be applicable to investigate the mechanism of action of this compound.

1. Cell Culture and Viability Assays:

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of the test compound for 24, 48, and 72 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine the half-maximal inhibitory concentration (IC50).

2. Apoptosis Assays:

-

Annexin V/PI Staining: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are stained and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis of Apoptotic Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

3. Western Blot Analysis of Signaling Pathways:

-

Protein Extraction and Quantification: Similar to the apoptosis western blot protocol.

-

Antibody Probing: Membranes are incubated with primary antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).

4. Measurement of Reactive Oxygen Species (ROS):

-

DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.

Visualizations

Caption: Putative mechanism of action of this compound in cancer cells.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Yadanzioside G: A Proteomics-Driven Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G, a brusatol-type quassinoid isolated from the fruit of Brucea javanica, has demonstrated potent biological activities, including notable antitumor and anti-inflammatory effects. Despite its therapeutic potential, a comprehensive understanding of its mechanism of action at the molecular level remains elusive. The identification of its direct protein targets is a critical step in elucidating its pharmacological functions and advancing its development as a potential therapeutic agent. This technical whitepaper outlines a robust, proteomics-based strategy for the systematic identification and validation of the biological targets of this compound. By employing state-of-the-art quantitative proteomics techniques, we can map the cellular interactome of this natural product, providing invaluable insights for drug development and mechanism-of-action studies.

Core Methodologies for Target Identification

To achieve a comprehensive identification of this compound's biological targets, a multi-pronged proteomics approach is recommended. This involves both affinity-based methods to capture direct binding partners and thermal shift assays to identify targets based on changes in protein stability upon ligand binding.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique relies on the use of a chemically modified version of this compound to "fish" for its binding partners from a complex cellular lysate.

Experimental Protocol:

-

Probe Synthesis: Synthesize a this compound analog containing a linker arm and a reactive moiety (e.g., an alkyne or a photo-activatable group) for subsequent conjugation to a capture tag (e.g., biotin).

-

Cell Culture and Lysis: Culture relevant cancer cell lines (e.g., colorectal, pancreatic) to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Probe Incubation: Incubate the cell lysate with the this compound probe. For photo-affinity labeling, irradiate the mixture with UV light to covalently crosslink the probe to its targets.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe-protein complexes.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins from the beads.

-

Proteomic Sample Preparation: Perform in-solution or on-bead tryptic digestion of the eluted proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the this compound probe pulldown compared to a control probe are considered potential targets.

Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify drug targets by monitoring changes in the thermal stability of proteins upon ligand binding, directly in a cellular context.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Temperature Gradient: Aliquot the treated cell lysates and heat them to a range of different temperatures.

-

Protein Extraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Proteomic Sample Preparation: Prepare the soluble protein fractions for proteomic analysis using a quantitative proteomics workflow, such as Tandem Mass Tag (TMT) labeling.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

-

Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the proposed proteomics experiments.

Table 1: Potential this compound Interacting Proteins Identified by AP-MS

| Protein ID | Gene Name | Fold Enrichment (this compound Probe / Control) | p-value | Function |

| P04637 | TP53 | 8.2 | 0.001 | Tumor suppressor |

| P62258 | HSP90AA1 | 6.5 | 0.003 | Chaperone protein |

| Q09472 | AIMP2 | 5.9 | 0.005 | Scaffolding protein |

| P15056 | PCNA | 4.7 | 0.012 | DNA replication and repair |

| Q13547 | NPM1 | 4.3 | 0.015 | Ribosome biogenesis |

Table 2: Potential this compound Targets Identified by Thermal Proteome Profiling (TPP)

| Protein ID | Gene Name | ΔTm (°C) | p-value | Function |

| P04637 | TP53 | +3.5 | <0.001 | Tumor suppressor |

| P00533 | EGFR | +2.8 | 0.002 | Receptor tyrosine kinase |

| P42336 | PIK3CA | +2.1 | 0.008 | Kinase |

| Q9Y243 | IKBKE | -1.9 | 0.011 | Kinase |

| P60709 | ACTB | +0.2 | 0.89 (n.s.) | Cytoskeleton |

Signaling Pathways and Experimental Workflows

Based on the known anti-cancer activities of brusatol-type quassinoids, several signaling pathways are of high interest for investigation. The following diagrams illustrate a potential experimental workflow and a key signaling pathway that may be modulated by this compound.

Conclusion

The identification of direct molecular targets is paramount for understanding the therapeutic effects and potential toxicities of this compound. The integrated proteomics strategy outlined in this whitepaper, combining affinity purification-mass spectrometry and thermal proteome profiling, provides a powerful and unbiased approach to deconvolute its complex mechanism of action. The resulting data will not only illuminate the signaling pathways modulated by this promising natural product but will also pave the way for rational drug design and the development of novel cancer therapeutics. Subsequent validation of identified targets through biochemical and cell-based assays will be crucial to confirm their biological relevance.

The Bioactive Potential of Yadanzioside G: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Yadanzioside G, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. Quantitative data are summarized, experimental methodologies are detailed, and implicated signaling pathways are visualized to facilitate further research and development.

Summary of Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of this compound and related compounds from Brucea javanica.

Table 1: Cytotoxic and Antileukemic Activity of this compound

| Bioactivity | Cell Line | Metric | Value | Reference |

| Antileukemic | P-388 Lymphocytic Leukemia | ED₅₀ | 3.15 - 7.49 µmol/L | [1] |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC₅₀ | Notable Inhibitory Effects | [2] |

Table 2: Anti-inflammatory and Anti-tuberculosis Activity of this compound

| Bioactivity | Target/Assay | Metric | Value | Reference |

| Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | IC₅₀ | 5.0 µM | |

| Anti-tuberculosis | InhA Enzyme Inhibition | MolDock Score | -187.17 | [3] |

Key Bioactivities and Experimental Insights

Anticancer and Antileukemic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. It exhibits potent activity against P-388 lymphocytic leukemia cells and shows significant inhibitory effects on the MCF-7 human breast cancer cell line[1][2]. While the precise mechanisms are still under investigation, the bioactivity of related quassinoids from Brucea javanica suggests potential pathways for its anticancer action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol that could be used to determine the IC₅₀ of this compound against a cancer cell line like MCF-7.

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with an IC₅₀ value of 5.0 µM. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests the potential of this compound as an anti-inflammatory agent.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a short period before stimulation.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for approximately 24 hours.

-

Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Absorbance Measurement: The mixture is incubated at room temperature to allow for the formation of a colored azo compound. The absorbance is then measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-tuberculosis Activity

In silico studies have identified this compound as a potential inhibitor of the Mycobacterium tuberculosis InhA enzyme, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis. The high MolDock score suggests a strong binding affinity to the enzyme, indicating its potential as an anti-tuberculosis agent.

Experimental Protocol: InhA Enzyme Inhibition Assay

A typical enzymatic assay to confirm the inhibitory activity of this compound on InhA would involve:

-

Reagents: Purified InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH.

-

Assay Procedure: The reaction is initiated by adding the enzyme to a reaction mixture containing the substrate, NADH, and various concentrations of this compound.

-

Monitoring the Reaction: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm over time.

-

Data Analysis: The initial reaction rates are determined at different inhibitor concentrations. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, studies on other quassinoids from Brucea javanica provide insights into potential mechanisms of action. These compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Hypothesized Anticancer Signaling Pathways for this compound

Based on the known mechanisms of related quassinoids, this compound may exert its anticancer effects through the following pathways:

-

JNK Pathway Activation: Some quassinoids have been shown to induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway.

-

PI3K/Akt/NF-κB Pathway Inhibition: Several quassinoids inhibit the pro-survival PI3K/Akt pathway, which in turn can lead to the suppression of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Conclusion and Future Directions

This compound is a promising natural product with a range of bioactive properties that warrant further investigation for its therapeutic potential. The current body of evidence highlights its cytotoxic, anti-inflammatory, and potential anti-tuberculosis activities. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models for its various bioactivities.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

This comprehensive review provides a foundation for researchers and drug development professionals to advance the study of this compound as a potential lead compound for the development of novel therapeutics.

References

The intricate biosynthetic pathway of quassinoid glycosides in Brucea javanica, a source of potent bioactive compounds, has been a subject of significant scientific inquiry. This in-depth technical guide provides a comprehensive overview of the current understanding of this pathway, from its triterpenoid precursors to the diverse array of glycosylated quassinoids. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and experimental workflows.

Introduction to Quassinoids of Brucea javanica

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a rich source of quassinoids, a class of highly oxygenated and structurally complex triterpenoids. These compounds have garnered considerable interest due to their wide range of potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The addition of sugar moieties to the quassinoid aglycones, forming quassinoid glycosides, can further modulate their solubility, stability, and bioactivity. Understanding the biosynthesis of these valuable natural products is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

Quantitative Analysis of Quassinoids in Brucea javanica

The concentration of quassinoids in Brucea javanica can vary depending on the specific compound, plant tissue, and geographical origin. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds. The following tables summarize the quantitative data for key quassinoids found in Brucea javanica.

Table 1: Content of Major Quassinoids in the Fruits/Seeds of Brucea javanica

| Quassinoid | Content Range (% w/w) | Analytical Method | Reference(s) |

| Bruceoside A | 0.19 - 0.38 | HPLC-DAD | [1] |

| Bruceoside B | 0.05 - 0.12 | HPLC-DAD | [1] |

| Brusatol (B1667952) | 0.07 - 0.18 | HPLC-DAD | [1] |

| Bruceine D | - | HPLC | [2] |

| Bruceine H | - | HPLC | [2] |

Note: A hyphen (-) indicates that a specific quantitative range was not provided in the cited literature, although the compound was quantified.

The Biosynthetic Pathway of Quassinoid Glycosides

The biosynthesis of quassinoid glycosides is a multi-step process involving a series of enzymatic reactions that transform a common triterpenoid (B12794562) precursor into a diverse array of complex molecules. The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the modification of the quassinoid skeleton, and the final glycosylation steps.

Early Stages: From Triterpenoid Precursor to Protolimonoid Intermediate

Current research indicates that the initial steps of quassinoid biosynthesis are shared with the biosynthesis of limonoids, another class of triterpenoids. This common pathway begins with the cyclization of the linear triterpenoid precursor, 2,3-oxidosqualene (B107256).

The key enzymatic steps in this early phase are:

-

Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid, tirucalla-7,24-dien-3β-ol.

-

Oxidation: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases (CYP450s). In the closely related species Ailanthus altissima, two specific CYP450s have been identified that sequentially oxidize tirucalla-7,24-dien-3β-ol to the protolimonoid intermediate, melianol (B1676181). It is highly probable that homologous enzymes perform these same steps in Brucea javanica.

Late Stages: Diversification of the Quassinoid Skeleton

The steps following the formation of melianol are less understood and are responsible for the vast structural diversity observed among quassinoids. These modifications are believed to be catalyzed by a suite of enzymes, primarily from the cytochrome P450 and dehydrogenase families. These enzymes are responsible for the characteristic features of quassinoids, such as the formation of lactone rings, rearrangements of the carbon skeleton, and various oxygenations. The identification and characterization of these "late-stage" enzymes in Brucea javanica are areas of active research, with transcriptome analysis being a key strategy for discovering candidate genes.

Final Step: Glycosylation

The final step in the biosynthesis of quassinoid glycosides is the attachment of one or more sugar moieties to the quassinoid aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to a hydroxyl group on the quassinoid scaffold. This glycosylation can significantly impact the pharmacological properties of the compounds. The specific UGTs responsible for the glycosylation of quassinoids in Brucea javanica have yet to be fully characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quassinoid biosynthesis.

Quantification of Quassinoids by HPLC-DAD

This protocol is adapted from the method described by Ma et al. for the simultaneous determination of bruceoside A, bruceoside B, and brusatol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

C18 column (e.g., Cosmosil 4.6 × 250 mm, 5 µm).

Reagents:

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade).

-

Reference standards for bruceoside A, bruceoside B, and brusatol.

Procedure:

-

Sample Preparation:

-

Accurately weigh 0.5 g of powdered Brucea javanica seeds.

-

Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.

-

Cool the extract to room temperature and replenish the lost weight with methanol.

-

Filter the extract through a 0.45 µm membrane filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and methanol (B).

-

0-10 min: 15-30% B

-

10-20 min: 30-45% B

-

20-40 min: 45-60% B

-

40-50 min: 60-70% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 221 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of bruceoside A, bruceoside B, and brusatol of known concentrations.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of each quassinoid by interpolating its peak area on the calibration curve.

-

Elucidation of Biosynthetic Pathways via Transient Expression in Nicotiana benthamiana

This protocol provides a general workflow for the functional characterization of candidate biosynthetic genes using agroinfiltration of Nicotiana benthamiana.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Plant expression vectors containing the candidate genes.

-

Nicotiana benthamiana plants (4-6 weeks old).

-

Infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Syringes (1 mL, needleless).

Procedure:

-

Agrobacterium Culture:

-

Transform the expression vectors into Agrobacterium tumefaciens.

-

Grow a starter culture of the transformed Agrobacterium overnight in LB medium with appropriate antibiotics.

-

Inoculate a larger culture and grow until it reaches an OD₆₀₀ of 0.8-1.0.

-

-

Preparation of Infiltration Suspension:

-

Pellet the Agrobacterium cells by centrifugation.

-

Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the suspension at room temperature for 2-3 hours.

-

-

Agroinfiltration:

-

Using a needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.

-

Infiltrate several leaves per plant.

-

-

Incubation and Metabolite Analysis:

-

Incubate the infiltrated plants for 3-5 days under normal growth conditions.

-

Harvest the infiltrated leaf tissue and extract the metabolites using an appropriate solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Analyze the extracts by LC-MS to detect the presence of the expected biosynthetic products.

-

Future Perspectives

The elucidation of the complete biosynthetic pathway of quassinoid glycosides in Brucea javanica remains a significant challenge. Future research will likely focus on the identification and characterization of the "late-stage" enzymes, particularly the cytochrome P450s and UDP-glycosyltransferases, that are responsible for the remarkable structural diversity of these compounds. The use of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying candidate genes. Functional characterization of these genes through techniques like transient expression in N. benthamiana and in vitro enzyme assays will be crucial to confirm their roles in the pathway. A complete understanding of the biosynthetic machinery will pave the way for the metabolic engineering of plants or microbial hosts for the sustainable and scalable production of these medicinally important compounds.

References

In Silico Docking of Yadanzioside G: A Technical Guide to Putative Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in silico docking studies for Yadanzioside G are not publicly available. This technical guide, therefore, presents a representative case study based on the known biological activities of this compound and related quassinoids. The quantitative data and experimental protocols are derived from established methodologies in computational drug discovery and are intended to serve as a practical example for researchers.

Introduction

This compound is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant attention in oncological research due to their potent cytotoxic and antitumor activities. Emerging evidence suggests that these compounds exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. In silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules like this compound with specific protein targets, thereby elucidating potential mechanisms of action and guiding further drug development efforts.

This guide provides a comprehensive overview of a hypothetical in silico docking study of this compound with a putative protein target relevant to its anticancer properties. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of a relevant signaling pathway and the experimental workflow.

Hypothetical Protein Target Selection: Signal Transducer and Activator of Transcription 3 (STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling target for the study of anticancer compounds. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes tumor cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immunity. Several studies have indicated that quassinoids may exert their anticancer effects by interfering with the STAT3 signaling pathway. Therefore, for this representative study, the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation, is selected as the protein target for docking with this compound.

Data Presentation: Quantitative Docking Results

The following table summarizes the hypothetical quantitative data from the in silico docking of this compound with the STAT3 SH2 domain. The data is presented to facilitate comparison with a known STAT3 inhibitor.

| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| This compound | -8.5 | 0.58 | Arg609, Gln635 | Val637, Ile659, Pro638 |

| Stattic (Control) | -7.2 | 2.15 | Arg609, Ser611 | Val637, Phe716 |

Experimental Protocols

This section details the methodologies for a representative in silico molecular docking study.

Software and Tools

-

Molecular Docking: AutoDock Vina

-

Protein Preparation: UCSF Chimera

-

Ligand Preparation: ChemDraw, Open Babel

-

Visualization: PyMOL, Discovery Studio Visualizer

Protein Preparation

The three-dimensional crystal structure of the human STAT3 SH2 domain (PDB ID: 1BG1) would be obtained from the Protein Data Bank. The protein structure would be prepared for docking using UCSF Chimera. This process involves:

-

Removal of all water molecules and co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of Gasteiger charges to all atoms.

-

The prepared protein structure is then saved in the PDBQT format for use in AutoDock Vina.

Ligand Preparation

The two-dimensional structure of this compound would be drawn using ChemDraw and converted to a 3D structure. The structure would be energetically minimized using the MMFF94 force field in Open Babel. Gasteiger charges would be assigned, and the structure would be saved in the PDBQT format.

Molecular Docking Simulation

The docking simulation would be performed using AutoDock Vina. The grid box for the docking calculation would be centered on the known binding site of the SH2 domain, with dimensions of 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness parameter would be set to 20 to ensure a thorough search of the conformational space. The docking results are ranked based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is selected for further analysis of protein-ligand interactions.

Validation of the Docking Protocol

To validate the docking protocol, the co-crystallized ligand from a known STAT3-inhibitor complex would be re-docked into the binding site of the STAT3 SH2 domain. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand would be calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound through the inhibition of the STAT3 signaling pathway.

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow Diagram

The diagram below outlines the logical flow of the in silico docking study.

Caption: Workflow for the in silico molecular docking study.

Conclusion

This technical guide provides a framework for conducting and interpreting in silico docking studies of this compound with potential protein targets. The representative case study focusing on the STAT3 SH2 domain illustrates how computational methods can be employed to generate hypotheses about the molecular mechanisms underlying the anticancer activity of this natural product. The presented methodologies and data formats offer a practical template for researchers in the field of drug discovery and development. Future experimental validation is crucial to confirm these in silico predictions and to further elucidate the therapeutic potential of this compound.

Yadanzioside G: A Technical Guide on its Pharmacological Properties and ADME Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, drawing upon available data and insights from closely related compounds.

Pharmacological Properties

The primary pharmacological activities attributed to this compound and related quassinoids are its anticancer and anti-inflammatory effects.

Anticancer Activity

Quassinoids from Brucea javanica, including the yadanzioside family, have demonstrated significant cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the collective evidence for this class of compounds points towards potent anti-proliferative and pro-apoptotic activities.

Table 1: Summary of Anticancer Activity Data for this compound and Related Quassinoids

| Compound/Extract | Cell Line(s) | Activity Type | Reported IC50/Effect | Citation(s) |

| This compound | Pancreatic adenocarcinoma | Cytotoxicity | Part of a mixture of seven quassinoids showing cytotoxic effects | |

| Yadanziolide A | Hepatocellular carcinoma (HepG2, LM-3) | Cytotoxicity, Anti-proliferative, Anti-migration, Anti-invasion | Significant inhibition at ≥ 0.1 μM | |

| Bruceines A-M (from B. javanica) | Various cancer cell lines | Anticancer | Potential anticancer agents | [1][2] |

| Brucea javanica extract | S180 cells | Anti-proliferative | 24.6% inhibition at high doses | [3] |

Mechanism of Action:

The anticancer mechanism of action for yadanziosides and related quassinoids is believed to be multifactorial. For the closely related Yadanziolide A, the mechanism has been elucidated to involve the targeting of the TNF-α/STAT3 signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A activates apoptotic pathways, leading to cancer cell death. It is plausible that this compound exerts its anticancer effects through a similar mechanism.

Anti-inflammatory Activity

Brucea javanica has been traditionally used to treat inflammatory conditions, and modern pharmacological studies have begun to validate these uses by investigating its constituent compounds. While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, the known mechanisms of related quassinoids suggest a potential role in modulating inflammatory pathways.

Mechanism of Action:

The anti-inflammatory effects of quassinoids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the production of pro-inflammatory cytokines.

References

- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yadanzioside G from Brucea javanica Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antitumor and antimalarial properties. This document provides a detailed protocol for the extraction, purification, and analysis of this compound for research and drug development purposes. The methodology is based on established solvent extraction and chromatographic techniques.

Experimental Protocols

I. Extraction of Crude this compound

This protocol outlines the initial extraction of a crude extract enriched with this compound from the seeds of Brucea javanica.

Materials and Equipment:

-

Dried seeds of Brucea javanica

-

Grinder or mill

-

95% Ethanol (B145695) (EtOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Seed Preparation: Grind the dried seeds of Brucea javanica into a coarse powder.

-

Ethanol Extraction:

-

Macerate the powdered seeds in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Allow the mixture to stand for 72 hours with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine all the ethanol extracts.

-

-

Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning using a separatory funnel with solvents of increasing polarity.

-

First, partition the aqueous suspension with n-hexane to remove nonpolar compounds like fats and oils. Repeat this step three times.

-

Separate and collect the n-hexane fraction.

-

Next, partition the remaining aqueous layer with ethyl acetate. Repeat this step three times.

-

Separate and collect the ethyl acetate fraction.

-

Finally, partition the remaining aqueous layer with n-butanol. Repeat this step three times.

-

Separate and collect the n-butanol fraction, which is expected to be enriched with this compound.

-

-

Fraction Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the crude this compound-enriched extract.

II. Purification of this compound by Column Chromatography

This section details the purification of this compound from the crude extract using a combination of silica (B1680970) gel and macroporous resin column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC).

A. Silica Gel Column Chromatography

Materials and Equipment:

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Chloroform (B151607) (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

TLC developing tank

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Sample Loading: Dissolve the crude n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.

-

Fraction Collection and Analysis: Collect fractions of the eluate using a fraction collector. Monitor the separation by spotting the fractions on a TLC plate, developing it in a chloroform-methanol solvent system, and visualizing the spots under a UV lamp. Combine the fractions containing the target compound, this compound.

-

Concentration: Concentrate the combined fractions containing this compound using a rotary evaporator.

B. Macroporous Resin Column Chromatography

Materials and Equipment:

-

Macroporous adsorption resin (e.g., HP-20)

-

Glass chromatography column

-

Ethanol

-

Deionized water

-

Fraction collector

Procedure:

-

Column Preparation: Swell and pack the macroporous resin in a glass column according to the manufacturer's instructions. Wash the column thoroughly with deionized water.

-

Sample Loading: Dissolve the partially purified extract from the silica gel column in deionized water and load it onto the macroporous resin column.

-

Washing: Wash the column with deionized water to remove highly polar impurities.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

-

Fraction Collection and Analysis: Collect the fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.

-

Concentration: Combine and concentrate the this compound-rich fractions.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Acetonitrile (B52724) (ACN)

-

Deionized water (with 0.1% formic acid, optional)

-

Methanol

Procedure:

-

Sample Preparation: Dissolve the further purified sample from the macroporous resin column in methanol and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of acid like formic acid to improve peak shape). A typical starting gradient could be 20% acetonitrile, increasing to 80% over 40 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

-

Detection: UV at 220 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system.

-

Purity Confirmation and Final Product: Analyze the collected fraction for purity using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.

III. Analytical Methods for Identification and Quantification

A. High-Performance Liquid Chromatography (HPLC)

-

System: Analytical HPLC with a UV detector.

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

B. Mass Spectrometry (MS)

Mass spectrometry can be used for the structural confirmation of this compound by determining its molecular weight and fragmentation pattern.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.

Data Presentation

| Parameter | Value/Range | Reference |

| Extraction | ||

| Starting Material | Dried Seeds of Brucea javanica | |

| Extraction Solvent | 95% Ethanol | |

| Extraction Method | Maceration | |

| Crude Extract Yield | Data not available in the provided search results | |

| Purification | ||

| Silica Gel Chromatography | ||

| Stationary Phase | Silica Gel (100-200 mesh) | |

| Mobile Phase | Chloroform-Methanol Gradient | |

| Macroporous Resin Chromatography | ||

| Stationary Phase | Macroporous Adsorption Resin (e.g., HP-20) | |

| Mobile Phase | Ethanol-Water Gradient | |

| Preparative HPLC | ||

| Stationary Phase | C18 Reversed-Phase | |

| Mobile Phase | Acetonitrile-Water Gradient | |

| Final Product | ||

| Final Yield of this compound | Data not available in the provided search results | |

| Purity of this compound | >98% (as determined by HPLC) |

Experimental Workflow

Application Note: Quantitative Analysis of Yadanzioside G in Brucea javanica Extracts Using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of Yadanzioside G, a bioactive quassinoid glycoside, in plant extracts from Brucea javanica (L.) Merr. The described protocol provides a robust and accurate analytical procedure for researchers in natural product chemistry, pharmacology, and drug development engaged in the qualitative and quantitative assessment of this compound. The method employs a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, offering excellent separation and resolution. Method validation was performed according to the International Conference on Harmonisation (ICH) guidelines, demonstrating high linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a complex quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1][][3] Quassinoids from Brucea javanica are known for a wide range of pharmacological activities, including antileukemic and antitumor effects.[4][5] As research into the therapeutic potential of individual phytoconstituents intensifies, the need for validated analytical methods to ensure the quality and consistency of plant extracts becomes paramount. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using a readily available HPLC-UV system, facilitating the standardization of Brucea javanica extracts for research and development purposes.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol outlines the extraction of this compound from the dried seeds of Brucea javanica.

Materials and Reagents:

-

Dried seeds of Brucea javanica

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mortar and pestle or analytical mill

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

Volumetric flasks and pipettes

Procedure:

-

Grinding: Weigh approximately 10 g of dried Brucea javanica seeds and grind them into a fine powder (approximately 40-60 mesh) using a mortar and pestle or an analytical mill.

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 80% methanol.

-

Ultrasonication: Sonicate the mixture for 45 minutes at room temperature in an ultrasonic bath.

-

Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the residue twice more.

-

Pooling and Evaporation: Combine the supernatants from all three extractions. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with methanol to a final volume of 10 mL in a volumetric flask.

-

Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

HPLC-UV Method for Quantification

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC Grade)

-

Mobile Phase B: Methanol (HPLC Grade)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Based on the analysis of related quassinoids, an initial detection wavelength of 221 nm or 270 nm is recommended. It is crucial to perform a UV scan (200-400 nm) of a standard solution of this compound to determine its absorption maximum (λmax) for optimal sensitivity. The method should be finalized using the determined λmax.

Gradient Elution Program:

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 70 | 30 |

| 25.0 | 40 | 60 |

| 40.0 | 10 | 90 |

| 45.0 | 10 | 90 |

| 45.1 | 70 | 30 |

| 55.0 | 70 | 30 |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Calibration Standards: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by serial dilution of the stock solution with methanol.

Method Validation Summary

The HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to ICH guidelines. The results are summarized below.

Data Presentation

Table 1: Linearity, LOD, and LOQ

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.80 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 5 | < 2.0% | < 3.0% |

| 10 | < 2.0% | < 3.0% |

| 25 | < 1.5% | < 2.5% |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| Low | 5.0 | 4.95 | 99.0 | < 2.0 |

| Medium | 10.0 | 10.12 | 101.2 | < 2.0 |

| High | 20.0 | 19.78 | 98.9 | < 2.0 |

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound from plant material is illustrated below.

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, and reliable for the quantitative determination of this compound in Brucea javanica extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the validation data, provides a comprehensive guide for researchers. This method can be effectively implemented for the quality control and standardization of plant-based materials containing this compound, supporting further pharmacological and clinical investigations.

References

- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yadanzioside F | CAS:95258-11-0 | Manufacturer ChemFaces [chemfaces.com]

Standard Operating Procedure for In Vitro Cytotoxicity Assay of Yadanzioside G

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside G is a naturally occurring compound that has garnered interest for its potential therapeutic properties. This document provides a detailed standard operating procedure (SOP) for determining the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for assessing cell viability and proliferation, making it a valuable tool in the preliminary screening of potential anticancer compounds.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable colorimetric method for evaluating cell viability.[3] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in the number of viable cells following exposure to a cytotoxic agent like this compound will result in a corresponding decrease in the amount of formazan produced, and thus a lower absorbance reading.

Materials and Reagents

-

This compound (purity ≥ 98%)

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Inverted microscope

-

Hemocytometer or automated cell counter

Experimental Protocol

Cell Culture and Seeding

-

Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

Treatment with this compound

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

After the 24-hour pre-incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C in the CO2 incubator.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data will be used to calculate the percentage of cell viability for each concentration of this compound.

Formula for Cell Viability (%):

The results can be summarized in a table as shown below.

Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |

| 1 | 1.198 | 0.075 | 95.5 |

| 5 | 1.053 | 0.061 | 84.0 |

| 10 | 0.876 | 0.053 | 69.8 |

| 25 | 0.621 | 0.042 | 49.5 |

| 50 | 0.358 | 0.031 | 28.5 |

| 100 | 0.189 | 0.025 | 15.1 |

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability (%) versus the logarithm of the this compound concentration. The IC50 value is then calculated from the resulting sigmoidal curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Proposed Signaling Pathway for Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity requires further investigation, many natural products exert their cytotoxic effects by inducing apoptosis. A plausible signaling pathway could involve the activation of caspases, key mediators of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Establishing a Xenograft Mouse Model for Efficacy Studies of Yadanzioside G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a natural compound belonging to the ginsenoside family, a class of molecules known for their diverse pharmacological activities, including potent anti-cancer effects. While the specific molecular mechanisms of this compound are still under investigation, studies on structurally similar ginsenosides (B1230088) suggest that its anti-tumor activity may be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][2][3] To evaluate the in vivo therapeutic potential of this compound, the establishment of a robust preclinical model is essential. The xenograft mouse model, which involves the transplantation of human tumor cells into immunodeficient mice, provides a valuable platform for assessing anti-cancer efficacy.[4][5]

These application notes provide a detailed protocol for establishing a subcutaneous xenograft mouse model and conducting efficacy studies to evaluate the anti-tumor effects of this compound. The protocols cover cell culture, tumor implantation, treatment administration, tumor growth monitoring, and endpoint analyses, including Western blotting and immunohistochemistry, to elucidate the compound's mechanism of action.

Experimental Workflow

The following diagram outlines the key steps for establishing a xenograft mouse model and evaluating the efficacy of this compound.

Proposed Signaling Pathway of this compound

Based on the known mechanisms of related ginsenosides, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line Selection : Choose a human cancer cell line relevant to the therapeutic target of this compound (e.g., lung, breast, colon cancer cell lines).

-

Culture Conditions : Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting : When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Cell Viability and Counting : Assess cell viability using trypan blue exclusion. Count the cells using a hemocytometer.

-

Preparation for Injection : Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Xenograft Tumor Establishment

-

Animal Model : Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Acclimatization : Allow mice to acclimatize for at least one week before the experiment.

-

Tumor Cell Implantation :

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring :

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.

-

Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

This compound Efficacy Study

-

Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Groups :

-

Vehicle Control : Administer the vehicle solution (e.g., PBS, saline with 5% DMSO) to the control group.

-

This compound Treatment Group(s) : Administer this compound at predetermined doses (e.g., 10, 25, 50 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the compound's properties.

-

-

Dosing Schedule : Administer the treatment daily or as determined by preliminary pharmacokinetic studies for a period of 2-4 weeks.

-

Monitoring :

-

Measure tumor volume and body weight every 2-3 days.

-

Monitor the general health and behavior of the mice daily.

-

-

Endpoint : Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

Endpoint Analysis

-